![molecular formula C14H17BF3NO7S B7955417 2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)
2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a nitro group, and a trifluoromethoxy group attached to a phenyl ring, along with a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step organic reactions. One common approach is the coupling of a suitable boronic acid derivative with a halogenated aromatic compound under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, including temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone and nitro derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO), various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound’s functional groups enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that further interact with cellular components, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a chloro group instead of the methanesulfonyl and nitro groups.
Coumarin derivatives: Share some structural similarities and exhibit diverse pharmacological activities.
Uniqueness
2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF3NO7S/c1-12(2)13(3,4)26-15(25-12)8-6-10(24-14(16,17)18)9(19(20)21)7-11(8)27(5,22)23/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHETWPVOCZGOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2S(=O)(=O)C)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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